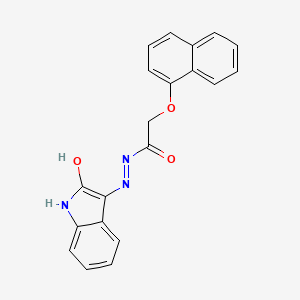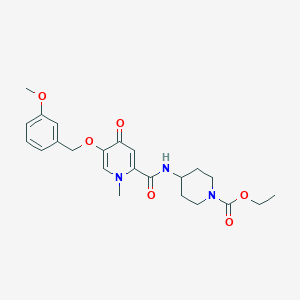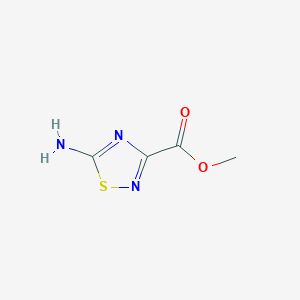
3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline” is a complex organic compound. It contains a naphthoxy group, an acetylhydrazidyl group, and an oxoindoline group . The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .
Molecular Structure Analysis
The molecular structure of a compound like “3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline” would be complex due to the presence of multiple functional groups . These groups can interact with each other and with the surrounding environment in various ways, affecting the compound’s properties and behavior .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline” would depend on its specific structure. These could include things like its melting point, boiling point, solubility, stability, and reactivity .
Applications De Recherche Scientifique
Photoelectron Spectroscopy and Electronic States
The study of aromatic oxide radicals, including 1-naphthoxy and 2-naphthoxy, plays a crucial role in atmospheric, combustion, and interstellar chemistry . Researchers have employed photoelectron spectroscopy to investigate the ground and lowest energy excited states of these radicals. Notably, the unpaired electron in their ground states resides in a π orbital delocalized throughout the molecule. The first excited states exhibit more localized σ orbitals. Understanding these electronic states informs our knowledge of molecular reactivity and behavior.
Polymer Chemistry and Monomer Synthesis
The compound 4,4′-di(1-naphthoxy)benzophenone (DNOBN) serves as a monomer in the synthesis of novel poly(aryl ether ketone)s. By condensing 4,4′-difluorobenzophenone with 1-naphthol, researchers create this monomer, which contributes to the development of high-performance polymers . These polymers find applications in materials science, engineering, and advanced coatings.
Oxidation Reactions and Naphthoylindoles
3-(1-Naphthoyl)indole undergoes oxidation using various agents such as hydrogen peroxide (H₂O₂), chloric acid (HClO), and potassium permanganate (KMnO₄). The specific oxidation products depend on the chosen oxidizing agent and reaction conditions . Naphthoylindoles exhibit interesting properties and may have applications in medicinal chemistry or materials science.
Materials Science and Optoelectronics
Considering its conjugated system and aromaticity, 3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline might find use in optoelectronic devices. Researchers could explore its properties as a semiconductor, light-emitting material, or sensor component. Its absorption and emission spectra could be relevant for designing efficient devices.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-18(12-26-17-11-5-7-13-6-1-2-8-14(13)17)22-23-19-15-9-3-4-10-16(15)21-20(19)25/h1-11,21,25H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLDRWOIGCVQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(1-Naphthoxy)acetylhydrazidyl)-2-oxoindoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carboxami de](/img/structure/B2432025.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate](/img/structure/B2432028.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2432031.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2432035.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B2432038.png)
![3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432039.png)


![2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide](/img/structure/B2432042.png)

![(Z)-ethyl 2-(acetylimino)-1-benzyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2432048.png)